molecular formula C13H8N2O2S B5663861 5-formyl-4-(isoquinolinium-2-yl)-1,3-thiazol-2-olate

5-formyl-4-(isoquinolinium-2-yl)-1,3-thiazol-2-olate

Cat. No.: B5663861
M. Wt: 256.28 g/mol
InChI Key: PUZRGTDJHDZUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-formyl-4-(isoquinolinium-2-yl)-1,3-thiazol-2-olate is a useful research compound. Its molecular formula is C13H8N2O2S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-formyl-4-(2-isoquinoliniumyl)-1,3-thiazol-2-olate is 256.03064868 g/mol and the complexity rating of the compound is 315. The solubility of this chemical has been described as 5.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-8-11-12(14-13(17)18-11)15-6-5-9-3-1-2-4-10(9)7-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZRGTDJHDZUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)C3=C(SC(=N3)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320137
Record name 5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85833-52-9
Record name 5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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